molecular formula C24H32FN5O B6453441 7-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline CAS No. 2549064-82-4

7-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline

Cat. No. B6453441
CAS RN: 2549064-82-4
M. Wt: 425.5 g/mol
InChI Key: PPQFCNUAOVOHHV-UHFFFAOYSA-N
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Description

The compound “7-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline” is a complex organic molecule that contains several functional groups and rings. It has a quinazoline ring, which is a type of heterocyclic compound. This ring contains two nitrogen atoms and is fused with two benzene rings . The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of these rings suggests that this compound might have interesting biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazoline and piperazine rings would give the molecule a rigid, three-dimensional structure. The fluorine atom would likely be involved in strong bonding interactions due to its high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the nitrogen atoms in the quinazoline and piperazine rings could potentially act as nucleophiles in reactions. The carbon-carbon triple bond could be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could make the compound more polar and increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins in the body and altering their activity. Without more information, it’s difficult to predict the exact mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the way it is handled. Without specific information, it’s difficult to provide a detailed safety analysis.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential uses. For example, it could be tested for biological activity to see if it has potential as a drug .

properties

IUPAC Name

7-fluoro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN5O/c1-19(2)29-14-12-28(13-15-29)9-3-4-16-31-21-7-10-30(11-8-21)24-22-6-5-20(25)17-23(22)26-18-27-24/h5-6,17-19,21H,7-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQFCNUAOVOHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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